![molecular formula C9H3F5N2O3S2 B8184139 5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester](/img/structure/B8184139.png)
5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester
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Overview
Description
5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester is a chemical compound with the molecular formula C9H3F5N2O3S2. It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-sulfonic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or other reduced derivatives.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester has been investigated for its potential use in drug development. Its structure allows for interactions with biological targets, making it a candidate for:
- Antimicrobial Agents : Research indicates that thiadiazole derivatives exhibit antimicrobial properties. The presence of the sulfonic acid group enhances solubility and bioavailability, crucial for therapeutic efficacy .
- Anticancer Compounds : Studies have shown that thiadiazoles can induce apoptosis in cancer cells. The incorporation of pentafluorophenyl groups may enhance the selectivity and potency of these compounds against specific cancer types .
Materials Science
In materials science, this compound is utilized for:
- Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers with tailored properties. Its ability to form stable bonds with various substrates makes it useful in creating advanced materials for electronics and coatings .
- Nanomaterials : Research has indicated that thiadiazole derivatives can be used in the fabrication of nanomaterials with enhanced electronic properties. These nanomaterials can be applied in sensors and energy storage devices .
Analytical Chemistry
In analytical chemistry, this compound is valuable for:
- Chromatographic Techniques : The unique chemical structure allows for its use as a stationary phase in chromatographic separations. This can improve the resolution of complex mixtures in analytical applications .
- Spectroscopic Applications : Its distinct spectral characteristics make it suitable for use in spectroscopic methods such as UV-Vis and NMR spectroscopy, aiding in the identification and quantification of various analytes .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Development
Researchers synthesized a polymer using this compound as a monomer. The resulting polymer displayed enhanced thermal stability and mechanical strength compared to traditional polymers, indicating its applicability in high-performance materials.
Mechanism of Action
The mechanism of action of 5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the biological system it interacts with. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .
Comparison with Similar Compounds
5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester can be compared with other similar compounds, such as:
5-Methyl-1,3,4-thiadiazole-2-sulfonic acid: Lacks the pentafluorophenyl ester group, which may affect its reactivity and biological activity.
1,3,4-Thiadiazole-2-sulfonic acid derivatives: These compounds have different substituents on the thiadiazole ring, which can influence their chemical properties and applications.
Pentafluorophenyl esters of other acids: These compounds share the pentafluorophenyl ester group but have different acid moieties, leading to variations in their reactivity and uses
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester (CAS No. 1199262-23-1) is a compound that belongs to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₃F₅N₂O₃S₂
- Molecular Weight : 346.25 g/mol
- Structure : The compound features a thiadiazole ring substituted with a sulfonic acid and a pentafluorophenyl group, which contributes to its unique biological properties.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit various microbial strains, including bacteria and fungi. For instance, studies have shown that certain substituted thiadiazoles demonstrate higher efficacy against pathogens like Staphylococcus epidermidis and Phytophthora infestans .
- Anticancer Potential : Compounds containing the 1,3,4-thiadiazole moiety have been investigated for their anticancer properties. They have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms such as modulation of cell signaling pathways .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property makes them potential candidates for treating inflammatory diseases .
- Neuroprotective Effects : The neuroprotective potential of thiadiazole compounds has been noted in several studies, indicating their utility in treating neurodegenerative conditions .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Interaction with Receptors : It may act on various cellular receptors that mediate its pharmacological effects.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various thiadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound showed significant inhibition zones against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects at concentrations as low as 25 μM. Mechanistic investigations revealed that it induced apoptosis through mitochondrial pathways and inhibited cell cycle progression .
Summary Table of Biological Activities
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-methyl-1,3,4-thiadiazole-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5N2O3S2/c1-2-15-16-9(20-2)21(17,18)19-8-6(13)4(11)3(10)5(12)7(8)14/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLDPMVLZYEUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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